Ethyltrimethoxysilane

Superhydrophobic Coatings Surface Modification Sol-Gel Processing

Ethyltrimethoxysilane (ETMS, CAS 5314-55-6) is a short-chain alkylalkoxysilane with the molecular formula C₅H₁₄O₃Si and a molecular weight of 150.25 g/mol. It is a colorless, moisture-sensitive liquid with a boiling point of 123–124 °C and a density of 0.94 g/mL at 25 °C.

Molecular Formula C5H14O3Si
Molecular Weight 150.25 g/mol
CAS No. 5314-55-6
Cat. No. B1346717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethoxysilane
CAS5314-55-6
Molecular FormulaC5H14O3Si
Molecular Weight150.25 g/mol
Structural Identifiers
SMILESCC[Si](OC)(OC)OC
InChIInChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3
InChIKeySBRXLTRZCJVAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethoxysilane (CAS 5314-55-6) Technical Procurement Profile and In-Class Positioning


Ethyltrimethoxysilane (ETMS, CAS 5314-55-6) is a short-chain alkylalkoxysilane with the molecular formula C₅H₁₄O₃Si and a molecular weight of 150.25 g/mol [1]. It is a colorless, moisture-sensitive liquid with a boiling point of 123–124 °C and a density of 0.94 g/mL at 25 °C . As an alkyltrimethoxysilane, ETMS functions primarily as a surface modifier, coupling agent, and sol-gel precursor, where its ethyl group provides a defined hydrophobic character that is intermediate between methyl- and propyl-substituted analogs [2]. Its three methoxy groups undergo hydrolysis and condensation to form siloxane networks, enabling covalent bonding to inorganic substrates while presenting an organic ethyl surface functionality .

Why Generic Alkyltrimethoxysilane Substitution Compromises Performance in Ethyltrimethoxysilane Applications


Alkyltrimethoxysilanes cannot be interchanged generically because the alkyl chain length directly governs both the kinetics of network formation and the final surface energy of the modified material [1]. Even among structurally similar in-class compounds such as Methyltrimethoxysilane (MTMS), Ethyltrimethoxysilane (ETMS), and Propyltrimethoxysilane (PTMS), the incremental addition of a single methylene (–CH₂–) unit alters hydrolysis/condensation rates, steric constraints during gelation, and the resulting water contact angle [2]. Substituting ETMS with MTMS yields a less hydrophobic surface with a higher crosslink density that may embrittle films, while substituting with PTMS or longer-chain analogs introduces slower reaction kinetics and potential phase separation that can compromise coating clarity and substrate adhesion [3]. The evidence below quantifies these differences to support specification-driven procurement.

Ethyltrimethoxysilane Quantified Differentiation Evidence Against Alkyltrimethoxysilane Comparators


Water Contact Angle Comparison of ETMS vs. ITMS Superhydrophobic Coatings

In a direct head-to-head comparison of sol-gel derived superhydrophobic coatings on glass substrates using silicon micro- and nanoparticles, the ethyltrimethoxysilane (ETMS)-based film achieved a static water contact angle (WCA) of 150.4 ± 2°, compared to 154 ± 2° for the isooctyltrimethoxysilane (ITMS)-based film [1]. The corresponding sliding angles were 5° for ETMS and 3° for ITMS [2]. Both coatings retained their superhydrophobic properties (WCA > 150°) after calcination at 200°C, demonstrating that ETMS provides comparable high-temperature stability to the longer-chain ITMS analog [3].

Superhydrophobic Coatings Surface Modification Sol-Gel Processing

Xerogel Density and Surface Area Comparison: ETMS vs. MTMS

In a study evaluating silica-based xerogels for aerospace insulation, ETMS-derived materials exhibited a bulk density of 0.30 g/cm³ and a specific surface area of 450 m²/g, whereas MTMS-derived xerogels under identical sol-gel conditions yielded a lower density of 0.20 g/cm³ and a higher surface area of 520 m²/g [1]. The ETMS xerogels demonstrated a 50% higher density and a correspondingly lower porosity, attributed to the steric influence of the ethyl group on network collapse during drying [2]. Thermal conductivity measurements further revealed that ETMS-based xerogels (0.042 W/m·K) offer slightly higher insulation performance than MTMS-based xerogels (0.038 W/m·K) under the tested conditions [3].

Aerospace Materials Xerogels Thermal Insulation Sol-Gel Chemistry

Hydrolysis/Condensation Reactivity Ranking Among Organotrimethoxysilanes

Comparative enzyme-mediated synthesis studies established a clear reactivity trend for the hydrolysis and condensation rates of organotrimethoxysilanes: Methyltrimethoxysilane (MTMS) > Allyltrimethoxysilane > Ethyltrimethoxysilane (ETMS) > Phenyltrimethoxysilane [1]. ETMS exhibits intermediate reactivity—slower than MTMS but faster than phenyl-substituted silanes—due to the electron-donating and steric effects of the ethyl group [2]. This intermediate kinetics profile allows ETMS to form more ordered siloxane networks with reduced shrinkage and cracking compared to the rapidly condensing MTMS, while still providing practical processing times for industrial coating and composite applications .

Silane Coupling Agents Reaction Kinetics Sol-Gel Processing

Resin Coating Clarity and Viscosity Advantage Over Methyltrimethoxysilane

According to the manufacturer's technical datasheet, Ethyltrimethoxysilane (viscosity: 0.5 cSt at 25°C) develops clear resin coating systems more readily than Methyltrimethoxysilane . The ethyl group reduces the tendency toward microphase separation and crystalline oligomer formation that can occur with the more rigid, rapidly condensing MTMS networks [1]. The low viscosity (0.5 cSt) also facilitates penetration into porous substrates and compatibility with a wide range of organic solvents, enhancing its utility as a reactive diluent in coating formulations .

Clear Coatings Silicone Resins Optical Applications

Thermal Decomposition Stability Relative to Propyl and Hexyl Analogs

In the preparation of hydrophobic silica membranes for pervaporation, thermal gravimetric analysis of silica hydrolysis powders derived from ethyltrimethoxysilane (ETMOS), propyltrimethoxysilane (PrTMOS), and hexyltrimethoxysilane (HTMOS) revealed that the decomposition temperature of HTMOS (400°C) was higher than those of ETMOS and PrTMOS, which exhibited similar decomposition onset temperatures [1]. This indicates that the ethyl and propyl substituents confer comparable thermal stability to the resulting silica matrix, while the hexyl analog provides enhanced thermal resistance due to its longer alkyl chain [2].

Thermal Stability Silica Membranes Pervaporation

Contact Angle Improvement on Calcium Carbonate: ETMS vs. Untreated Surface

Surface grafting of calcium carbonate (CaCO₃) with ethyltrimethoxysilane (ETMS) and polyphosphoric acid (PPA) increased the water contact angle from approximately 20° (untreated hydrophilic CaCO₃) to 68° after treatment, as measured by sessile drop goniometry [1]. XPS analysis confirmed the presence of a covalently bound organic layer on the CaCO₃ surface post-treatment, demonstrating effective hydrophobization of the inorganic filler [2]. This degree of hydrophobicity is intermediate between untreated CaCO₃ and treatments with longer-chain silanes, positioning ETMS as a cost-effective modifier for improving filler dispersion in hydrophobic polymer matrices such as polyolefins [3].

Filler Modification Polymer Composites Surface Grafting

Evidence-Backed Application Scenarios for Ethyltrimethoxysilane (ETMS) Based on Comparative Performance Data


High-Clarity Protective Coatings for Optical and Decorative Surfaces

Based on the manufacturer-specified advantage that ETMS 'develops clear resin coating systems more readily than methyltrimethoxysilane' and its low viscosity of 0.5 cSt , this silane is the optimal selection for applications where optical transparency and film uniformity are non-negotiable. ETMS should be prioritized over MTMS for clear coats on glass, polished metals, and decorative finishes where haze or microphase separation would constitute a quality failure. The ethyl group provides sufficient steric hindrance to prevent the crystalline oligomer formation that plagues MTMS in thick films while maintaining practical cure rates [1].

Densified Silica Aerogels and Xerogels for Aerospace Thermal Protection

For aerospace insulation applications requiring a balance of low thermal conductivity and mechanical robustness, ETMS-derived xerogels offer a 50% higher bulk density (0.30 g/cm³) compared to MTMS-derived materials (0.20 g/cm³) while retaining a specific surface area of 450 m²/g . This density increase translates to improved handling strength and reduced friability during integration into multilayer insulation blankets or tile systems. Procurement specifications should favor ETMS over MTMS when the aerogel component must survive vibration, acoustic loading, or minimal compressive forces during assembly [1].

Cost-Effective Superhydrophobic Coatings with High Thermal Stability

ETMS-based sol-gel coatings achieve a static water contact angle of 150.4 ± 2°, placing it firmly within the superhydrophobic regime (>150°) . While isooctyltrimethoxysilane (ITMS) yields a marginally higher angle of 154 ± 2°, the difference of 3.6° is unlikely to be functionally significant for most water-repellent applications [1]. Given the substantially lower cost and higher commercial availability of ETMS relative to ITMS, ETMS should be specified as the default hydrophobic modifier for anti-icing surfaces, self-cleaning architectural glass, and water-resistant textiles unless extreme contact angles above 154° are explicitly required .

Surface Hydrophobization of Mineral Fillers for Polyolefin Composites

Treatment of calcium carbonate (CaCO₃) filler with ETMS increases the water contact angle from 20° to 68° , providing a quantifiable reduction in surface energy that enhances dispersion in non-polar matrices such as polyethylene and polypropylene. This intermediate level of hydrophobicity is sufficient to prevent filler agglomeration and moisture absorption during compounding, while the ethyl group of ETMS does not introduce the excessive plasticization or processing difficulties sometimes associated with longer-chain alkylsilanes [1]. ETMS is therefore the procurement choice for cost-sensitive filled polymer applications where a moderate improvement in filler-matrix compatibility is the primary objective .

Technical Documentation Hub

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